molecular formula C11H14N2O3 B14795425 Methyl (2S,3S)-2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate

Methyl (2S,3S)-2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate

Cat. No.: B14795425
M. Wt: 222.24 g/mol
InChI Key: CQQUUACOHGDPSD-UHFFFAOYSA-N
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Description

Methyl (2S,3S)-2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate is a heterocyclic compound that belongs to the class of oxazines This compound is characterized by its unique structure, which includes a pyridine ring fused to an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,3S)-2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate can be achieved through several methods. One common approach involves the cyclization of α-aminoalkylnaphthols or phenols under visible light-promoted conditions. This reaction is catalyst-free and utilizes dimethyl sulfoxide (DMSO) as the solvent. The reaction vessel is kept open to allow aerial oxygen to act as the oxidant, and the reaction proceeds at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, green chemistry principles, such as the use of sustainable solvents and energy-efficient methods, can be incorporated to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3S)-2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound’s structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used to oxidize the compound.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Methyl (2S,3S)-2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (2S,3S)-2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

    1,3-Oxazines: These compounds share a similar oxazine ring structure but differ in their substituents and overall molecular framework.

    Pyrido[2,3-e][1,3]oxazines: These compounds have a similar fused ring system but differ in the position of the nitrogen atom within the ring.

Uniqueness

Methyl (2S,3S)-2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate is unique due to its specific stereochemistry and the presence of both methyl and carboxylate groups. These structural features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

methyl 2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate

InChI

InChI=1S/C11H14N2O3/c1-6-7(2)16-9-4-8(11(14)15-3)5-12-10(9)13-6/h4-7H,1-3H3,(H,12,13)

InChI Key

CQQUUACOHGDPSD-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC2=C(N1)N=CC(=C2)C(=O)OC)C

Origin of Product

United States

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